An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Side-Chain Protection in Peptide Synthesis
In the intricate field of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity peptides. For glutamic acid, a trifunctional amino acid with a γ-carboxyl group, effective side-chain protection is crucial to prevent side reactions such as pyroglutamate formation and glutarimide formation, and to ensure the correct peptide sequence is assembled. While the tert-butyl (OtBu) ester is a commonly employed protecting group for glutamic acid in Fmoc-based SPPS, alternative protecting groups with distinct properties are often required for the synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH), a valuable building block in peptide chemistry.
Physicochemical Properties of Fmoc-D-Glu(Ochx)-OH
Fmoc-D-Glu(Ochx)-OH is a derivative of the D-enantiomer of glutamic acid, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group is protected as a cyclohexyl (Ochx) ester. While specific experimental data for the D-isomer is not extensively available in the public domain, the properties can be largely inferred from its L-counterpart, Fmoc-L-Glu(Ochx)-OH, and from the well-understood chemistry of its constituent moieties.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₆ | [1] |
| Molecular Weight | 451.50 g/mol | [1] |
| CAS Number | 150047-85-1 (for L-isomer) | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). | General knowledge |
| Melting Point | Not readily available. For comparison, the related Fmoc-D-Glu(OtBu)-OH has a melting point range of 80-95 °C. | |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | General knowledge |
The Cyclohexyl (Ochx) Protecting Group: A Shield Against Side Reactions
The selection of the cyclohexyl ester for the protection of the glutamic acid side chain is a strategic choice aimed at mitigating common side reactions encountered during peptide synthesis.
Enhanced Stability and Prevention of Side Reactions
The cyclohexyl ester provides robust protection for the γ-carboxyl group. Its stability under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is a key advantage. Furthermore, the steric bulk of the cyclohexyl group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue. Research has also shown that for the analogous amino acid, aspartic acid, the use of a cyclohexyl ester significantly reduces the formation of aspartimide, a detrimental side reaction that can lead to a mixture of peptide isomers and difficult purification.[2] This suggests that the cyclohexyl ester of glutamic acid would similarly suppress the formation of the corresponding glutarimide.
Orthogonality in Protecting Group Strategies
In the context of Fmoc-SPPS, the Ochx group offers a degree of orthogonality. While it is stable to the basic conditions of Fmoc deprotection, it is labile to strong acidic conditions, typically a "cocktail" containing trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Ochx group.
Application of Fmoc-D-Glu(Ochx)-OH in Solid-Phase Peptide Synthesis
The incorporation of Fmoc-D-Glu(Ochx)-OH into a peptide sequence follows the standard protocols for Fmoc-SPPS. The workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
Experimental Protocol: Incorporation of Fmoc-D-Glu(Ochx)-OH into a Peptide Chain
The following is a generalized protocol for the coupling of Fmoc-D-Glu(Ochx)-OH in an automated or manual peptide synthesizer.
1. Resin Preparation:
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Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
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Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
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Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
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Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
3. Amino Acid Activation and Coupling:
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Dissolve Fmoc-D-Glu(Ochx)-OH (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
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Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.
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Add the activated amino acid solution to the deprotected resin-bound peptide.
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Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.
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Wash the resin with DMF to remove excess reagents and byproducts.
4. Capping (Optional):
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To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a base in DMF.
5. Repetition:
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Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Diagram of the SPPS Cycle for Fmoc-D-Glu(Ochx)-OH Incorporation
Caption: The solid-phase peptide synthesis cycle for the incorporation of Fmoc-D-Glu(Ochx)-OH.
Deprotection of the Cyclohexyl Ester
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The cyclohexyl ester of the glutamic acid side chain is cleaved under strong acidic conditions.
Cleavage Cocktail and Protocol
A common cleavage cocktail for the removal of the Ochx group, along with other acid-labile protecting groups (such as tBu, Boc, and Trt), is a mixture containing a high concentration of TFA. Scavengers are included in the cocktail to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Standard Cleavage Cocktail:
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95% Trifluoroacetic acid (TFA)
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2.5% Water
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2.5% Triisopropylsilane (TIS)
Protocol:
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Wash the peptide-resin with DCM to remove residual DMF.
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Dry the resin under a stream of nitrogen.
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Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
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Gently agitate the mixture at room temperature for 2-4 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
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Dry the peptide pellet under vacuum.
Deprotection Mechanism
Caption: Simplified mechanism of the acid-catalyzed deprotection of the cyclohexyl ester.
Conclusion and Future Perspectives
Fmoc-D-Glu(Ochx)-OH is a valuable reagent for peptide chemists, particularly when the suppression of side reactions associated with the glutamic acid side chain is a priority. The cyclohexyl ester protecting group offers a robust and reliable alternative to the more commonly used tert-butyl ester, especially in the synthesis of long or complex peptides where the risk of side reactions is elevated. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the availability and understanding of a diverse range of protected amino acid building blocks, such as Fmoc-D-Glu(Ochx)-OH, will be essential for advancing the field of peptide science. Further studies detailing the specific physicochemical properties and reaction kinetics of the D-isomer would be a welcome addition to the literature, providing peptide chemists with even greater control and predictability in their synthetic endeavors.
References
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Fmoc-Glu(OcHx)-OH. Advanced ChemTech. [Link]
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Supplementary Data. The Royal Society of Chemistry. [Link]
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Fmoc-Glu(OtBu)-OH | C24H27NO6. PubChem. [Link]
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Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]
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Amino Acid Derivatives for Peptide Synthesis. [Link]
